molecular formula C22H24Cl2N6O7S2 B019381 セフタジジム塩酸塩 CAS No. 73547-70-3

セフタジジム塩酸塩

カタログ番号 B019381
CAS番号: 73547-70-3
分子量: 619.5 g/mol
InChIキー: JLZLIGALAZXURA-YSPNNJRLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftazidime dihydrochloride, also known as CAZ-D, is an antimicrobial drug belonging to the cephalosporin class of antibiotics. It is used in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria. Ceftazidime dihydrochloride has a broad spectrum of activity, including activity against many Gram-negative and some Gram-positive bacteria. It is effective against a wide range of bacteria, including Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Enterobacter, and Serratia marcescens.

科学的研究の応用

薬物送達システム

セフタジジム塩酸塩は、薬物送達システムの開発に使用されてきました . in vitro薬物送達システムにおいて、胃液模擬液および血清プラズマや尿などの実際の生物学的液体中のセフタジジムの抽出、測定、送達のための新しい方法が検討されました . 結果は、新たに合成されたポリマーをバイオメディカルアプリケーションおよび薬物送達に成功裏に適用できることを示しています .

鉄(III)イオンとの錯体形成

セフタジジム塩酸塩は、水溶液中のFe(III)イオンとの錯体形成特性について研究されてきました . pH測定に基づいて、Fe(III)-セフタジジム錯体の安定度定数の値が計算されました . これは、生物学的システムにおけるセフタジジムと金属イオンの相互作用を理解するための意味を持つ可能性があります .

抗生物質療法

セフタジジム塩酸塩は、第3世代半合成セファロスポリンです . これは、グラム陽性プロテウス属やグラム陰性菌(緑膿菌を含む)によって引き起こされる胆道感染症、骨関節感染症、嚢胞性線維症、眼内炎、免疫不全患者の感染症、髄膜炎、腹膜炎、肺炎、敗血症、皮膚感染症、尿路感染症などの重篤な感染症の治療に広く使用されています . また、他の抗生物質と組み合わせて、発熱性好中球減少症の経験的治療にも使用されます .

アビバクタムとの組み合わせ

セフタジジム塩酸塩は、しばしば新しい非β-ラクタムβ-ラクタマーゼ阻害剤であるアビバクタムと組み合わされます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/svg

作用機序

Target of Action

Ceftazidime dihydrochloride primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .

Mode of Action

Ceftazidime, a third-generation cephalosporin, exhibits its bactericidal effect primarily through the direct inhibition of specific PBPs in susceptible bacteria . As a β-lactam antibiotic, it inhibits these essential PBPs, leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by ceftazidime is the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting PBPs, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Pharmacokinetics

Ceftazidime and its β-lactamase inhibitor avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours . Both drugs are primarily eliminated through renal clearance, and dose adjustment is required in patients with moderate and severe renal impairment . The drugs are suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) .

Result of Action

The result of ceftazidime’s action is the death of the bacterial cell due to the loss of cell wall integrity . It has broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia, among others .

Action Environment

The action of ceftazidime can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can affect the efficacy of ceftazidime. When combined with avibactam, a non-β-lactam β-lactamase inhibitor, ceftazidime can effectively treat infections caused by β-lactamase-producing bacteria .

将来の方向性

While the future directions for ceftazidime dihydrochloride are not explicitly mentioned in the search results, it is worth noting that research is ongoing to improve the effectiveness of ceftazidime and other antibiotics. This includes the development of new therapeutic strategies, such as the use of polymeric materials, to increase the effectiveness of conventional antibiotics .

生化学分析

Biochemical Properties

Ceftazidime dihydrochloride is bactericidal through inhibition of enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . It interacts with these proteins, inhibiting their function and leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Cellular Effects

Ceftazidime dihydrochloride has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . Ceftazidime dihydrochloride can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation .

Molecular Mechanism

Ceftazidime dihydrochloride exerts its effects at the molecular level primarily through direct inhibition of specific penicillin-binding proteins in susceptible bacteria . It also promotes p27 expression and inhibits cell proliferation by reducing Skp2, which is a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .

Temporal Effects in Laboratory Settings

The effects of Ceftazidime dihydrochloride over time in laboratory settings have been observed in various studies. For instance, it has been found that ceftazidime dihydrochloride can induce time-dependent perturbations in the metabolome and transcriptome of bacteria, mainly at 6 hours, with minimal effects at 1 and 3 hours .

Dosage Effects in Animal Models

Animal models have supported both dose selection and initial FDA approval for ceftazidime dihydrochloride . The effects of the product vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ceftazidime dihydrochloride is involved in several metabolic pathways. It substantially inhibits central carbon metabolism, such as the pentose phosphate pathway and tricarboxylic acid cycle .

Transport and Distribution

Ceftazidime dihydrochloride is primarily eliminated through renal clearance, making it distributed widely within cells and tissues . It is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with .

Subcellular Localization

It is known that ceftazidime dihydrochloride can permeate the outer membrane of Gram-negative bacteria to reach the periplasmic target or additionally pass the inner membrane to reach the cytoplasmic target .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Ceftazidime dihydrochloride involves the reaction of 7-aminocephalosporanic acid (7-ACA) with 1-(2-tetrazolyl)acetyl chloride (TAC) to form the intermediate compound, which is then reacted with N-[(dimethylamino)-1H-1,2,3-triazol-1-yl]methyl)-3-methoxyimino-2-methyl-1-oxo-propylamine (MTMOP) to produce Ceftazidime. The final step involves the addition of hydrochloric acid to Ceftazidime to produce Ceftazidime dihydrochloride.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "1-(2-tetrazolyl)acetyl chloride (TAC)", "N-[(dimethylamino)-1H-1,2,3-triazol-1-yl]methyl)-3-methoxyimino-2-methyl-1-oxo-propylamine (MTMOP)", "Hydrochloric acid" ], "Reaction": [ "7-ACA is reacted with TAC in the presence of a base such as triethylamine to form the intermediate compound.", "MTMOP is added to the intermediate compound and the reaction mixture is stirred at room temperature for several hours to produce Ceftazidime.", "Hydrochloric acid is added to Ceftazidime to produce Ceftazidime dihydrochloride." ] }

CAS番号

73547-70-3

分子式

C22H24Cl2N6O7S2

分子量

619.5 g/mol

IUPAC名

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

InChI

InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1

InChIキー

JLZLIGALAZXURA-YSPNNJRLSA-N

異性体SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

正規SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

ピクトグラム

Corrosive; Irritant; Health Hazard; Environmental Hazard

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftazidime dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ceftazidime dihydrochloride
Reactant of Route 3
Reactant of Route 3
Ceftazidime dihydrochloride
Reactant of Route 4
Ceftazidime dihydrochloride
Reactant of Route 5
Reactant of Route 5
Ceftazidime dihydrochloride
Reactant of Route 6
Ceftazidime dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。